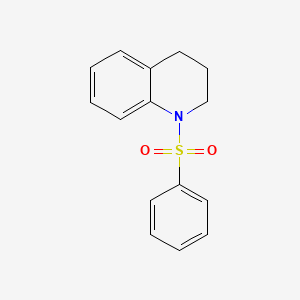

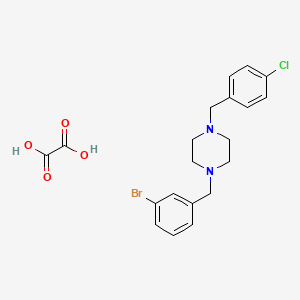

![molecular formula C12H23NO B5112699 [1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)

[1-(3-methylcyclopentyl)-3-piperidinyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1-(3-methylcyclopentyl)-3-piperidinyl]methanol, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays important roles in a variety of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.

Mechanism of Action

[1-(3-methylcyclopentyl)-3-piperidinyl]methanol exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. [1-(3-methylcyclopentyl)-3-piperidinyl]methanol binds to a specific site on TRPV4 and induces a conformational change that results in channel activation.

Biochemical and Physiological Effects:

Activation of TRPV4 by [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In endothelial cells, TRPV4 activation leads to the release of nitric oxide, which plays a key role in regulating vascular tone and blood flow. In sensory neurons, TRPV4 activation leads to the release of neuropeptides, which play a key role in pain transmission. In immune cells, TRPV4 activation leads to the release of cytokines and chemokines, which play a key role in inflammation.

Advantages and Limitations for Lab Experiments

[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist of TRPV4, which allows for precise control of channel activation. It is also relatively stable and can be easily synthesized in large quantities. However, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has some limitations. It is a small molecule and may have off-target effects on other ion channels or receptors. It is also not suitable for long-term studies due to its short half-life.

Future Directions

There are several future directions for research on [1-(3-methylcyclopentyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective TRPV4 agonists for therapeutic applications. Another area of interest is the elucidation of the downstream signaling pathways activated by TRPV4, which could lead to the development of novel therapeutic targets. Finally, the role of TRPV4 in various disease models, including cancer, diabetes, and neurodegenerative diseases, is an area of active investigation.

Synthesis Methods

The synthesis of [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was first reported by GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained in high yield and purity using standard purification techniques.

Scientific Research Applications

[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown promising results in various disease models, including pain, inflammation, and cardiovascular disorders. In a rat model of neuropathic pain, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute lung injury, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to reduce inflammation and improve lung function. In a rabbit model of myocardial infarction, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to improve cardiac function and reduce infarct size.

properties

IUPAC Name |

[1-(3-methylcyclopentyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-4-5-12(7-10)13-6-2-3-11(8-13)9-14/h10-12,14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZLAGZIXNRKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Methylcyclopentyl)piperidin-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)

![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)

![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)

![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)